2-(苯硫基)-N-(4-磺酰基苯基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

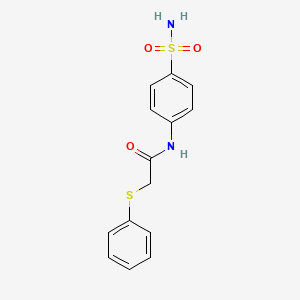

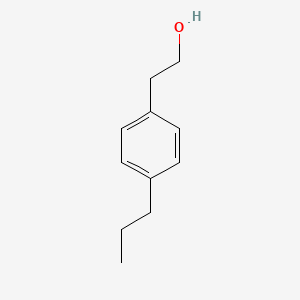

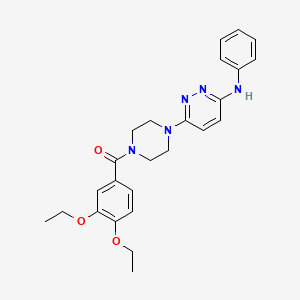

2-(Phenylthio)-N-(4-sulfamoylphenyl)acetamide is a compound that has been the subject of various studies due to its potential applications in medicinal chemistry and as a building block in organic synthesis. The compound features a phenylthio group and a sulfamoylphenyl group attached to an acetamide moiety, which is a common functional group in drug molecules. The compound's structure allows for various interactions and reactivity patterns, making it a versatile candidate for the synthesis of heterocyclic compounds and for use in drug design .

Synthesis Analysis

The synthesis of related compounds has been described in the literature, where 2-cyano-N-(4-sulfamoylphenyl)acetamide has been used as a synthon for the construction of polyfunctionalized heterocyclic compounds . The synthesis typically involves the reaction of appropriate amines with chloroacetyl chloride followed by subsequent modifications to introduce the sulfamoyl and phenylthio groups. The choice of starting materials and reaction conditions can influence the yield and purity of the final product.

Molecular Structure Analysis

The molecular structure of compounds similar to 2-(phenylthio)-N-(4-sulfamoylphenyl)acetamide has been studied using various spectroscopic methods and theoretical calculations. For instance, the conformational analysis of N,N-diethyl-2-[(4'-substituted)phenylthio]acetamides has been performed using IR analysis and quantum chemical calculations, revealing the existence of stable gauche and cis conformers . These studies provide insights into the preferred geometries and electronic structures of such compounds, which are crucial for understanding their reactivity and interactions with biological targets.

Chemical Reactions Analysis

The reactivity of 2-(phenylthio)-N-(4-sulfamoylphenyl)acetamide and related compounds has been explored in the context of heterocyclic synthesis. The cyano group in 2-cyano-N-(4-sulfamoylphenyl)acetamide, for example, can act as a functional handle for nucleophilic addition reactions, leading to the formation of various heterocycles . The presence of the phenylthio and sulfamoyl groups also allows for further functionalization through substitution reactions, which can be leveraged to synthesize compounds with desired biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds like 2-(phenylthio)-N-(4-sulfamoylphenyl)acetamide are influenced by their molecular structure. The electron-donating and withdrawing nature of the substituents affect the compound's polarity, solubility, and overall reactivity. Spectroscopic studies, such as IR and Raman, provide information on the vibrational modes of the molecule, which are related to the functional groups present . Additionally, theoretical studies using density functional theory (DFT) and natural bond orbital (NBO) analysis can predict properties such as molecular electrostatic potentials, HOMO-LUMO gaps, and charge transfer energies, which are indicative of the compound's reactivity and interaction with biological targets .

科学研究应用

代谢途径和作用

代谢和药代动力学: 扑热息痛代谢涉及多种途径,包括葡萄糖醛酸化、硫酸化和通过细胞色素 P450 系统氧化。这些过程产生各种代谢物,其中一些代谢物在过量摄入的情况下可导致毒性 McGill et al., 2012.

线粒体损伤和 DNA 片段化: 扑热息痛过量会导致线粒体损伤和人和小鼠的核 DNA 片段化,表明这是肝毒性中导致坏死性细胞死亡的关键事件 McGill et al., 2012.

选择性 COX-2 抑制: 在急性炎症的临床模型中,扑热息痛抑制外周前列腺素 E2 释放并增加 COX-2 基因表达,表明它在体内充当选择性 COX-2 抑制剂。这种机制与通常抑制 COX-1 和 COX-2 的非甾体抗炎药 (NSAIDs) 形成对比 Lee et al., 2007.

对酶活性和氧化应激的影响: 已经研究了扑热息痛与各种酶家族(包括 CYP、COX 和 NOS)的相互作用,以及它产生活性氧物质 (ROS) 的潜力。这些相互作用可能对药物引起的氧化应激以及疼痛和炎症的调节产生影响 Trettin et al., 2014.

属性

IUPAC Name |

2-phenylsulfanyl-N-(4-sulfamoylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3S2/c15-21(18,19)13-8-6-11(7-9-13)16-14(17)10-20-12-4-2-1-3-5-12/h1-9H,10H2,(H,16,17)(H2,15,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMAGYMMOMFURAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(phenylthio)-N-(4-sulfamoylphenyl)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-methylacetamide](/img/structure/B2517091.png)

![3-[(3,4-dichlorophenyl)methyl]-9-(4-ethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![N-{[5-(benzyloxy)-1H-indol-1-yl]acetyl}glycine](/img/structure/B2517099.png)

![1-[(6-Hydrazinopyridin-3-yl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B2517107.png)

![2-[3-(4-ethoxybenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2517112.png)

![3-oxo-2-phenyl-5-propyl-N-(4-(trifluoromethyl)phenyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2517114.png)